tert-Butyl (2-(4,7-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4,7-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group, an indole core, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4,7-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Boronate Ester: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced through the reaction of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4,7-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the boronate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
tert-Butyl (2-(4,7-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving indole derivatives.
Industry: Used in the development of materials with specific properties, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4,7-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols or other nucleophiles, while the indole core can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Another compound featuring boronate ester groups, used in organic semiconductor research.
Indole-3-carbinol: A naturally occurring indole derivative with applications in cancer research and chemoprevention.
tert-Butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
Uniqueness
tert-Butyl (2-(4,7-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)ethyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the boronate ester and the indole core allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H35BN2O6 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
tert-butyl N-[2-[4,7-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C23H35BN2O6/c1-21(2,3)30-20(27)25-11-10-14-13-26-18-17(14)16(28-8)12-15(19(18)29-9)24-31-22(4,5)23(6,7)32-24/h12-13,26H,10-11H2,1-9H3,(H,25,27) |
InChI Key |
XDHBOXYICMLTAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=CNC3=C2OC)CCNC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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